molecular formula C7H14N2O3 B1639400 H-2-ABU-ALA-OH

H-2-ABU-ALA-OH

Cat. No.: B1639400
M. Wt: 174.2 g/mol
InChI Key: CXIYNQMIFYYQJC-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-2-ABU-ALA-OH is a dipeptide derivative composed of 2-aminobutyric acid (2-Abu) and alanine (Ala) residues. The structure features a free amino group (H-) at the N-terminus and a carboxylic acid (-OH) at the C-terminus. For instance, H-GLY-2-ABU-OH (CAS: 19461-37-1), a dipeptide of glycine and 2-Abu, shares a similar backbone but differs in the side-chain composition . This compound is hypothesized to exhibit distinct solubility, stability, and reactivity profiles due to the alanine residue’s methyl side chain, which may influence steric interactions and hydrogen-bonding capacity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminobutanoyl]amino]propanoic acid

InChI

InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1

InChI Key

CXIYNQMIFYYQJC-WHFBIAKZSA-N

SMILES

CCC(C(=O)NC(C)C(=O)O)N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C(=O)NC(C)C(=O)O)N

sequence

XA

Origin of Product

United States

Preparation Methods

Protection and Activation of Amino Acid Constituents

The synthesis of H-2-ABU-ALA-OH in solution phase necessitates orthogonal protecting groups to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is frequently employed to protect the α-amino group of 2-aminobutyric acid, while its carboxyl group is shielded as a tert-butyl ester. Conversely, alanine’s amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) moiety, and its carboxyl functionality is activated as a methyl ester. These protections ensure selective coupling at the desired positions.

The activation of 2-aminobutyric acid’s carboxyl group is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxy-7-azabenzotriazole (HOAt). This reagent pair facilitates the formation of an active ester intermediate, enhancing nucleophilic attack by alanine’s deprotected amino group. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane under inert conditions for 2–4 hours.

Coupling and Deprotection

Following activation, the coupling proceeds via a nucleophilic acyl substitution mechanism. The tert-butyl ester on 2-aminobutyric acid ensures solubility in organic solvents while minimizing racemization. Post-coupling, sequential deprotection is performed: Boc removal via trifluoroacetic acid (TFA) treatment and Fmoc cleavage using piperidine. Final purification employs acid/base liquid-liquid extraction, leveraging the differential solubility of the dipeptide and byproducts.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Selection and Amino Acid Immobilization

Solid-phase synthesis offers advantages in iterative coupling and simplified purification. TentaGel or Wang resins are preferred for this compound due to their compatibility with Fmoc chemistry. The first amino acid, 2-aminobutyric acid, is anchored to the resin via its carboxyl group using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Microwave-Assisted Coupling

Recent innovations utilize microwave irradiation to accelerate coupling kinetics. A study demonstrated that employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with ethyl-2-cyano-2-(hydroxyimino)acetate (OxymaPure) in water-TPGS-750-M micelles achieves 67% yield for analogous pentapeptides. Microwave heating at 75°C for 1–2 hours reduces epimerization and enhances purity compared to conventional thermal methods.

Cleavage and Global Deprotection

Post-synthesis, the dipeptide is cleaved from the resin using TFA, simultaneously removing tert-butyl and Boc protections. HPLC purification isolates this compound with >95% purity, as confirmed by mass spectrometry.

Comparative Analysis of Synthesis Methodologies

Table 1: Solution-Phase vs. Solid-Phase Synthesis Parameters

Parameter Solution-Phase Solid-Phase
Protecting Groups Boc (2-ABU), Fmoc (Ala) Fmoc (both residues)
Coupling Reagent EDCI/HOAt EDC·HCl/OxymaPure
Solvent THF/Dichloromethane Water/TPGS-750-M micelles
Reaction Time 2–4 hours 1–2 hours (microwave)
Purification Acid/base extraction HPLC
Yield Moderate (estimated 50–60%) High (up to 67%)

Emerging Techniques and Optimization

Nanoparticle-Enhanced Solubility

Water-dispersible Fmoc-amino acid nanoparticles (250–500 nm) synthesized via ball-mill pulverization with polyethylene glycol (PEG) improve coupling efficiency in SPPS. This approach mitigates solubility challenges, particularly for hydrophobic residues like 2-aminobutyric acid.

Green Chemistry Initiatives

The use of TPGS-750-M micelles in aqueous SPPS reduces organic solvent consumption by 90%, aligning with sustainable chemistry principles. This method also facilitates gram-scale production without compromising yield.

Chemical Reactions Analysis

Types of Reactions

H-2-ABU-ALA-OH undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the amino acid.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

H-2-ABU-ALA-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-2-ABU-ALA-OH involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The molecular targets and pathways include:

    Enzyme Inhibition: Inhibits enzymes such as amino acid oxidases.

    Receptor Binding: Binds to specific receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between H-2-ABU-ALA-OH and two analogous compounds: Boc-β-tBu-Ala-OH (CAS: 79777-82-5) and H-GLY-2-ABU-OH (CAS: 19461-37-1).

Property This compound (Inferred) Boc-β-tBu-Ala-OH H-GLY-2-ABU-OH
Molecular Weight ~174.21 g/mol 245.32 g/mol ~160.19 g/mol
Functional Groups Free NH₂, COOH Boc-protected NH₂, tBu side chain Free NH₂, COOH
Solubility Polar solvents (e.g., water, DMSO) Limited solubility in water due to tBu group Moderate solubility in polar solvents
Stability Reactive (free termini) Stable under inert conditions Moderate stability
Applications Peptide synthesis, biochemical research Solid-phase peptide synthesis (SPPS) Research intermediate, substrate studies
Key Observations:

Boc-β-tBu-Ala-OH is a protected amino acid derivative designed for SPPS, offering enhanced stability and controlled reactivity due to its tert-butyl (tBu) and Boc groups. In contrast, this compound lacks protective groups, making it more reactive but less stable under acidic or oxidative conditions .

H-GLY-2-ABU-OH differs in its amino acid sequence (glycine vs.

Physicochemical and Toxicological Profiles

  • Boc-β-tBu-Ala-OH: Melting point: 114°C. No acute toxicity, skin irritation, or environmental hazards reported .
  • This compound (Inferred): Expected to have a lower melting point (<100°C) due to the absence of stabilizing tBu groups. Potential sensitivity to hydrolysis or oxidation at free termini.
  • H-GLY-2-ABU-OH: No specific toxicity data available, but similar dipeptides are generally regarded as low-risk in laboratory settings .

Research Findings and Challenges

Synthetic Utility :

  • Boc-β-tBu-Ala-OH is widely used in SPPS due to its compatibility with Fmoc/tBu strategies . This compound, with unprotected termini, may require orthogonal protection schemes for selective coupling in peptide chains.

Stability Concerns: Free amino and carboxyl groups in this compound could lead to dimerization or cyclization under elevated temperatures, as seen in related dipeptides .

Analytical Characterization :

  • As per , characterization of such compounds requires elemental analysis, NMR, and mass spectrometry to confirm identity and purity. For example, Boc-β-tBu-Ala-OH’s stability is validated via HPLC and FTIR .

Q & A

Q. What role can AI-driven platforms play in predicting synthetic pathways for this compound analogs?

  • Methodological Answer : Leverage retrosynthesis tools (e.g., IBM RXN for Chemistry) trained on reaction databases. Validate AI-generated routes with small-scale pilot reactions and iterative feedback loops. Publish negative results to improve model accuracy .

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